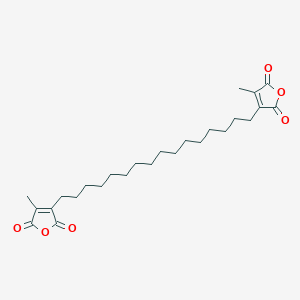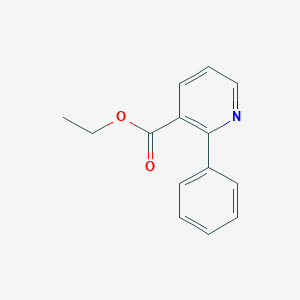
Adenoregulin
Descripción general
Descripción
Adenoregulin is a member of the dermaseptin family, which consists of vertebrate antibiotic peptides. It was first isolated from the skin of the two-colored leaf frog, Phyllomedusa bicolor. This compound is a 33 amino acid residue peptide known for its antimicrobial properties, exhibiting lethal effects against a broad spectrum of bacteria, fungi, and protozoa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenoregulin can be synthesized chemically, although this method is not economically practical for large-scale production due to the peptide’s length. The synthetic route involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
For industrial production, recombinant DNA technology is preferred. The this compound gene is cloned into an expression vector and transformed into a host organism, such as Escherichia coli. The recombinant fusion protein is expressed, isolated using Ni2±chelating chromatography, cleaved with cyanogen bromide, and purified through reverse-phase high-performance liquid chromatography (HPLC) and size exclusion HPLC .
Análisis De Reacciones Químicas
Adenoregulin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
Adenoregulin has a wide range of scientific research applications:
Chemistry: It is used to study peptide synthesis, structure-activity relationships, and peptide-protein interactions.
Biology: this compound is employed in research on antimicrobial peptides, their mechanisms of action, and their potential as therapeutic agents.
Industry: This compound can be used in biotechnology for the production of recombinant peptides and proteins.
Mecanismo De Acción
Adenoregulin exerts its effects by enhancing the binding of agonists to G-protein-coupled receptors, such as the A1 adenosine receptor. This enhancement is achieved through a mechanism involving the promotion of guanyl nucleotide exchange at G-proteins, converting receptors into a high-affinity state complexed with guanyl nucleotide-free G-protein . Additionally, this compound can interact with cell membranes, aggregate, and penetrate cells, leading to its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
Adenoregulin shares similarities with other amphiphilic peptides, such as mastoparan. Both peptides stimulate the binding of agonists to receptors and the binding of guanosine-5’-triphosphate (GTP) to G-proteins in brain membranes. They also increase phosphoinositide breakdown and calcium influx in cultured cells . this compound is unique in its ability to enhance the binding of agonists to the A1 adenosine receptor and its potent antimicrobial activity against a broad spectrum of microorganisms .
Similar compounds include:
Mastoparan: A peptide from wasp venom known for its effects on G-proteins and phosphoinositide breakdown.
Dermaseptin B2: Another member of the dermaseptin family with antimicrobial and antitumor properties.
This compound stands out due to its specific interaction with the A1 adenosine receptor and its broad-spectrum antimicrobial activity.
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H242N40O42/c1-24-74(12)113(182-133(214)94(46-32-38-58-148)170-137(218)101(67-183)177-136(217)100(61-86-63-150-88-40-26-25-39-87(86)88)176-135(216)99(60-70(4)5)167-103(185)62-149)141(222)174-93(45-31-37-57-147)132(213)172-97(49-52-109(193)194)134(215)180-110(71(6)7)139(220)153-66-106(188)166-90(42-28-34-54-144)131(212)171-95(47-50-107(189)190)129(210)163-81(19)119(200)158-83(21)121(202)169-92(44-30-36-56-146)128(209)162-80(18)117(198)156-77(15)115(196)157-82(20)120(201)168-91(43-29-35-55-145)127(208)161-78(16)116(197)155-75(13)114(195)151-65-105(187)165-89(41-27-33-53-143)126(207)160-79(17)118(199)159-84(22)122(203)175-98(59-69(2)3)125(206)152-64-104(186)154-76(14)123(204)179-111(72(8)9)140(221)178-102(68-184)138(219)173-96(48-51-108(191)192)130(211)164-85(23)124(205)181-112(73(10)11)142(223)224/h25-26,39-40,63,69-85,89-102,110-113,150,183-184H,24,27-38,41-62,64-68,143-149H2,1-23H3,(H,151,195)(H,152,206)(H,153,220)(H,154,186)(H,155,197)(H,156,198)(H,157,196)(H,158,200)(H,159,199)(H,160,207)(H,161,208)(H,162,209)(H,163,210)(H,164,211)(H,165,187)(H,166,188)(H,167,185)(H,168,201)(H,169,202)(H,170,218)(H,171,212)(H,172,213)(H,173,219)(H,174,222)(H,175,203)(H,176,216)(H,177,217)(H,178,221)(H,179,204)(H,180,215)(H,181,205)(H,182,214)(H,189,190)(H,191,192)(H,193,194)(H,223,224)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,110-,111-,112-,113-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMIKHWUKCELA-HODHKHPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H242N40O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164212 | |
| Record name | Adenoregulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3181.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149260-68-4 | |
| Record name | Adenoregulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149260684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenoregulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)












